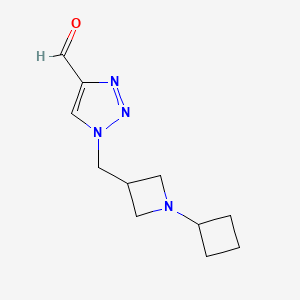
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
The compound “1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of azetidin-3-ylmethanol . It is related to compounds that are used as CCR6 receptor modulators for the treatment or prevention of various diseases, conditions, or disorders .
Molecular Structure Analysis
The compound is a derivative of azetidin-3-ylmethanol, which is a heterocyclic compound containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms .Chemical Reactions Analysis
The compound is used as a CCR6 receptor modulator . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .科学的研究の応用
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been used in a variety of scientific research applications, including the study of enzyme regulation, the study of protein-protein interactions, and the study of drug metabolism. This compound has also been used as a tool to study the effects of environmental pollutants on biological systems. Additionally, this compound has been used to study the effects of drugs on the central nervous system and to assess the efficacy of new drugs.
作用機序
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has been found to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. This compound has also been found to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound has also been found to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. This compound has also been found to have an inhibitory effect on the activity of phosphodiesterases, which are involved in the breakdown of nucleotides.
実験室実験の利点と制限
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound is a relatively non-toxic compound, which makes it suitable for use in lab experiments. However, this compound is not very soluble in aqueous solutions, which can limit its use in lab experiments. Additionally, this compound is a relatively slow-acting compound, which can limit its utility in certain experiments.
将来の方向性
There are a number of potential future directions for 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde research. One potential direction is the development of new synthesis methods for this compound. Additionally, this compound could be used to study the effects of environmental pollutants on biological systems. This compound could also be used to study the effects of drugs on the central nervous system and to assess the efficacy of new drugs. This compound could also be used to study the mechanisms of action of enzymes involved in drug metabolism and to develop new drugs. Finally, this compound could be used to study the effects of drugs on the immune system and to develop new immunomodulators.
特性
IUPAC Name |
1-[(1-cyclobutylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-8-10-7-15(13-12-10)6-9-4-14(5-9)11-2-1-3-11/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOHIMHVKACHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


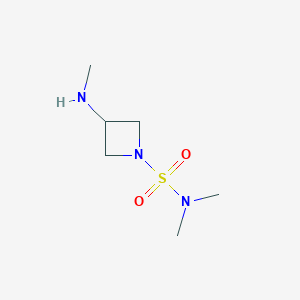

![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)

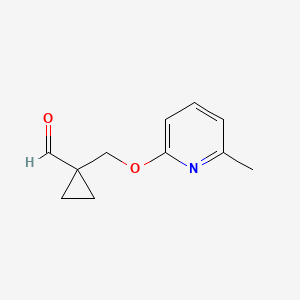
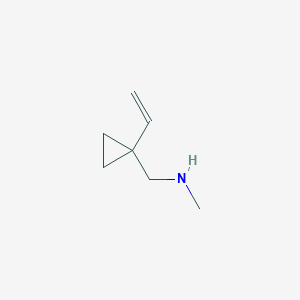
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
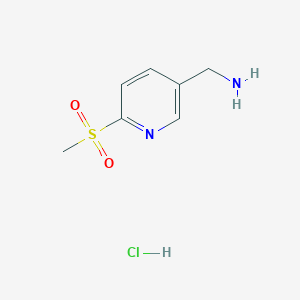
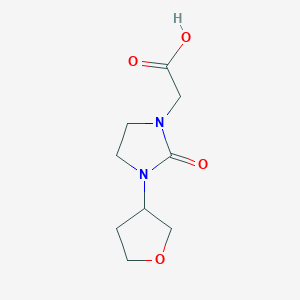
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)

![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1480521.png)
